molecular formula C14H19N3 B2730265 2-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane CAS No. 2380142-91-4

2-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane

Cat. No.: B2730265
CAS No.: 2380142-91-4
M. Wt: 229.327
InChI Key: SGMCBIOIVRXCIJ-UHFFFAOYSA-N
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Description

2-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-azabicyclo[221]heptane is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane typically involves multiple steps:

    Formation of the Pyrimidine Ring: The initial step involves the synthesis of the pyrimidine ring. This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Cyclopropyl Group Introduction: The cyclopropyl group is introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Bicyclic Structure Formation: The final step involves the formation of the azabicyclo[2.2.1]heptane structure. This is typically achieved through intramolecular cyclization reactions, which may require specific catalysts and reaction conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and methyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed on the pyrimidine ring, often using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for deprotonation followed by nucleophilic attack.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its bicyclic structure may enable it to bind to specific proteins or nucleic acids, making it a candidate for drug discovery and development.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors, offering possibilities for the treatment of various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a versatile component in various industrial applications.

Mechanism of Action

The mechanism of action of 2-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can either inhibit or activate the target molecule. This interaction can modulate biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane
  • 2-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane

Uniqueness

Compared to similar compounds, 2-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

2-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane is an azabicyclic compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H19N3C_{14}H_{19}N_{3} with a molecular weight of 229.32 g/mol. The compound features a bicyclo[2.2.1]heptane framework and includes a cyclopropyl group and a pyrimidine ring, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₉N₃
Molecular Weight229.32 g/mol
CAS Number2380142-91-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular pathways:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurochemical signaling pathways.
  • Receptor Modulation : The compound may modulate receptor activity, particularly those associated with neurotransmitter systems, enhancing or inhibiting signal transduction processes.

Anticholinergic Effects

Research indicates that compounds with similar structural motifs exhibit significant anticholinergic properties, potentially making them candidates for treating neurodegenerative diseases like Alzheimer's disease by modulating cholinergic signaling pathways.

Neuroprotective Properties

Studies have suggested that this compound may possess neuroprotective effects, possibly through the upregulation of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF). This property is crucial for the survival and growth of neurons, presenting therapeutic avenues for conditions like Parkinson's disease.

Case Studies and Experimental Data

  • In Vitro Studies : In vitro assays have demonstrated that the compound can inhibit AChE activity with varying potency compared to established inhibitors like rivastigmine.
    • IC50 Values : Initial findings suggest IC50 values in the micromolar range, indicating moderate inhibition potential.
  • In Vivo Studies : Animal models treated with this compound showed improvements in cognitive function and motor skills compared to control groups, supporting its potential use in treating cognitive deficits associated with neurodegenerative diseases.
  • Molecular Docking Studies : Computational studies have indicated favorable binding interactions between the compound and target enzymes/receptors, suggesting a strong affinity that could translate into effective inhibition or modulation in biological systems.

Properties

IUPAC Name

2-(2-cyclopropyl-6-methylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-9-6-13(16-14(15-9)11-3-4-11)17-8-10-2-5-12(17)7-10/h6,10-12H,2-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMCBIOIVRXCIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)N3CC4CCC3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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